molecular formula C24H34O6 B13861504 Keto Lovastatin

Keto Lovastatin

Cat. No.: B13861504
M. Wt: 418.5 g/mol
InChI Key: NXZRZXCVBJAQDF-KZDKVUJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keto Lovastatin is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the statin class of medications, which are competitive inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of statins, including Keto Lovastatin, often involves biocatalyzed steps due to their high selectivity and mild reaction conditions. One common synthetic route involves the stereoselective desymmetrization of dinitrile using a nitrilase, followed by the bioreduction of ketoester using a ketoreductase . These biocatalyzed steps are conducted under ambient temperature and can use water as a reaction medium, making the process more sustainable and environmentally friendly.

Industrial Production Methods

Industrial production of Lovastatin and its derivatives, including this compound, is typically achieved through the fermentation of Aspergillus terreus. Recent advancements in the regulation of Lovastatin biosynthesis have led to the development of more effective culture media and the engineering of overproducing strains . These methods include the addition of molecules like butyrolactone I, oxylipins, and spermidine, or ROS-generating molecules to increase internal ROS levels in the cell .

Chemical Reactions Analysis

Types of Reactions

Keto Lovastatin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include hydroxy acids, alcohols, and substituted derivatives of this compound. For example, the hydrolysis of Lovastatin under neutral and basic conditions produces Lovastatin hydroxyacid .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Keto Lovastatin is compared with other statins such as atorvastatin, simvastatin, pravastatin, rosuvastatin, and fluvastatin . While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique in its specific structural modifications that may confer different pharmacokinetic properties and therapeutic effects. For example, rosuvastatin and atorvastatin are known for their high potency in reducing LDL cholesterol levels .

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin

These compounds are all part of the statin class of medications and are used to manage cholesterol levels and reduce the risk of cardiovascular diseases .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate

InChI

InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3/t13-,14-,15?,18+,19+,20-,21-,23-/m0/s1

InChI Key

NXZRZXCVBJAQDF-KZDKVUJMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C(=O)C

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.